molecular formula C25H25N3O2 B14997820 N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide

N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide

Cat. No.: B14997820
M. Wt: 399.5 g/mol
InChI Key: KPYFNDSKZCXABF-UHFFFAOYSA-N
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Description

N-(1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring, a phenoxyacetamide group, and a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Methylphenyl Group: The methylphenyl group can be introduced via Friedel-Crafts alkylation, where the benzodiazole core reacts with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of Phenoxyacetamide Group: The final step involves the reaction of the intermediate product with phenoxyacetyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of N-(1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzodiazole ring or the phenoxyacetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide
  • N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide
  • N-(1-{1-[(2-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide

Uniqueness

N-(1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenoxyacetamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C25H25N3O2/c1-18-10-6-7-11-20(18)16-28-23-15-9-8-14-22(23)27-25(28)19(2)26-24(29)17-30-21-12-4-3-5-13-21/h3-15,19H,16-17H2,1-2H3,(H,26,29)

InChI Key

KPYFNDSKZCXABF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(C)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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